molecular formula C11H14N2O4S B13519263 2-(Morpholine-4-carbonyl)benzenesulfonamide

2-(Morpholine-4-carbonyl)benzenesulfonamide

Cat. No.: B13519263
M. Wt: 270.31 g/mol
InChI Key: AJZXXDPADHCMJO-UHFFFAOYSA-N
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Description

2-(Morpholine-4-carbonyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of drugs. The structure of this compound includes a morpholine ring attached to a benzenesulfonamide moiety, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholine-4-carbonyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholine-4-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

2-(Morpholine-4-carbonyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Morpholine-4-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation in tumor cells, leading to cell death. The compound may also interact with other enzymes and proteins, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Morpholine-4-carbonyl)benzenesulfonamide is unique due to its specific structure, which includes both a morpholine ring and a benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

2-(morpholine-4-carbonyl)benzenesulfonamide

InChI

InChI=1S/C11H14N2O4S/c12-18(15,16)10-4-2-1-3-9(10)11(14)13-5-7-17-8-6-13/h1-4H,5-8H2,(H2,12,15,16)

InChI Key

AJZXXDPADHCMJO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2S(=O)(=O)N

Origin of Product

United States

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